5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide
Description
The compound 5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a unique combination of substituents: a chloro-methoxybenzene core, a cyclopropyl group, a hydroxyl group, and a thiophene moiety. Sulfonamides are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S2/c1-22-13-7-6-12(17)9-14(13)24(20,21)18-10-16(19,11-4-5-11)15-3-2-8-23-15/h2-3,6-9,11,18-19H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZJBCGIPRTLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide is a synthetic organic compound notable for its complex structure, which includes a chloro group, a cyclopropyl moiety, a thiophene ring, and a methoxybenzene sulfonamide functional group. This unique architecture suggests potential for diverse chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | 5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide |
| CAS Number | 1396887-24-3 |
| Molecular Formula | C₁₇H₁₈ClN₃O₃S |
| Molecular Weight | 351.8 g/mol |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial properties.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds structurally similar to 5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide. For instance, derivatives with similar sulfonamide structures have shown significant cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|
| Compound 6 | MCF-7 | 20.17 |
| Compound 10 | LoVo | 22.64 |
| Compound 6 | HepG2 | 45.57 |
| Compound 10 | A549 | 51.50 |
These compounds were found to induce apoptosis and cell cycle arrest in cancer cells, demonstrating their potential as therapeutic agents .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this sulfonamide have been screened for antimicrobial activity. The results indicate moderate to strong activity against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
The mechanism of action appears to involve inhibition of bacterial growth through interaction with essential cellular components .
Mechanistic Insights
Molecular docking studies have provided insights into how 5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide interacts with biological macromolecules. These studies suggest that the compound may bind effectively to targets such as enzymes involved in cancer cell proliferation and bacterial survival.
Key Findings from Docking Studies:
- Binding Affinity : The compound shows moderate to high binding affinities with key enzymes, suggesting potential efficacy as an inhibitor.
- Interaction with Amino Acids : Specific interactions with amino acid residues critical for enzyme function were noted, indicating a plausible mechanism for its biological activity .
Case Studies
In a recent case study involving the evaluation of similar compounds on human cancer cell lines, the following observations were made:
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted Phenyl Sulfonamides
- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide (): This structurally simpler analogue lacks the cyclopropyl, hydroxy, and thiophene substituents.
N-Substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamide derivatives ():
These compounds feature variations at the sulfonamide nitrogen, including 1,3,4-oxadiazole and sulfanyl acetamide groups. For instance, 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide demonstrated moderate antibacterial activity (MIC: 8–32 µg/mL) against Staphylococcus aureus and antifungal activity against Candida albicans (MIC: 16 µg/mL). The target compound’s thiophene and cyclopropyl groups may confer improved pharmacokinetic properties or broader-spectrum activity .
Thiophene-Containing Sulfonamides
- 5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide (): This analogue shares the thiophene-sulfonamide backbone but replaces the cyclopropyl-hydroxyethyl group with a sulfamoylphenethyl chain.
Benzo[b]thiophene and Piperazinyl Derivatives
- 5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide (): This compound, known as SB 271046, is a serotonin receptor antagonist with reported neuropharmacological activity. The benzo[b]thiophene core and piperazinyl substituent distinguish it from the target compound, emphasizing the role of extended aromatic systems and basic nitrogen moieties in central nervous system (CNS) targeting. In contrast, the target compound’s cyclopropyl group may favor peripheral tissue penetration over CNS activity .
Data Table: Structural and Functional Comparison
Notes
Biological Data Gaps : While some analogues (e.g., ) provide MIC values, the target compound’s activity remains uncharacterized in the available evidence. Further in vitro testing is recommended.
Activity Divergence: The piperazinyl substituent in SB 271046 highlights how minor structural changes can shift therapeutic focus (e.g., CNS vs. antimicrobial targeting) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
